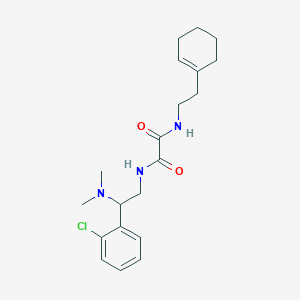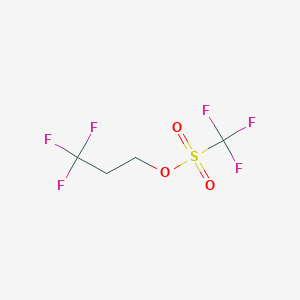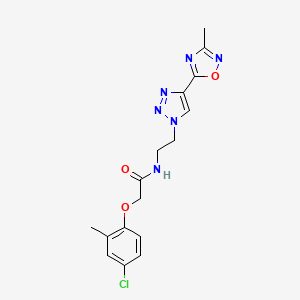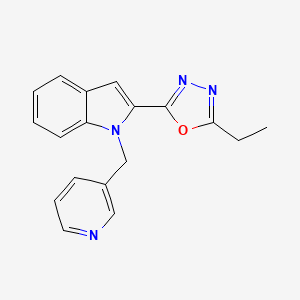![molecular formula C25H18FNO4 B2399092 7-(4-fluorobenzoyl)-5-(3-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one CAS No. 904433-73-4](/img/structure/B2399092.png)
7-(4-fluorobenzoyl)-5-(3-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-fluorobenzoyl)-5-(3-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the quinoline family of compounds and has been found to exhibit a range of interesting biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Photoinduced C-F Bond Cleavage
Research on some fluorinated 7-amino-4-quinolone-3-carboxylic acids, which are structurally related to the compound , has shown that these compounds undergo photolytic defluorination. This process is significant for understanding the phototoxicity of fluoroquinolones and potentially developing photostable drug derivatives by manipulating electron-donating substituents (Fasani et al., 1999).
Synthesis of Fluoroquinolones
The synthesis of fluoroquinolones with different substituents, including the benzoxazol-2-yl and benzothiazol-2-yl groups, provides insights into the versatile routes to access varied fluoroquinolone derivatives. These synthetic pathways highlight the potential to design and develop new molecules with varied biological activities by altering the quinolone scaffold (Richardson et al., 1998).
Anticancer Activity
A study on 1,2,4-triazolo[4,3-a]-quinoline derivatives designed for anticancer activity showcases the potential therapeutic applications of structurally related compounds. These derivatives exhibit significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting the relevance of the quinoline scaffold in designing anticancer agents (Reddy et al., 2015).
Anticonvulsant Activity
The synthesis and evaluation of 7-alkoxyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline derivatives for anticonvulsant activity demonstrate the potential neurological applications of quinoline derivatives. The modification of the quinoline core structure could lead to the development of novel anticonvulsant drugs (Xie et al., 2005).
Antibacterial Agents
A study on novel 8-chloroquinolone derivatives with distorted orientations of the N1-(5-amino-2,4-difluorophenyl) group presents a significant advancement in the design of antibacterial agents. The structural modifications in quinolone derivatives can enhance their antibacterial potency against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).
Eigenschaften
IUPAC Name |
7-(4-fluorobenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FNO4/c1-15-3-2-4-16(9-15)12-27-13-20(24(28)17-5-7-18(26)8-6-17)25(29)19-10-22-23(11-21(19)27)31-14-30-22/h2-11,13H,12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASAIXLDVQMFCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2399010.png)

![6-methyl-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2399013.png)
![N-(4-methylbenzyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2399014.png)
![N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2399016.png)
![4-propyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2399017.png)

![3-(2-chlorobenzyl)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2399019.png)


![2-[[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2399022.png)

![2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2399025.png)
